
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, a nitro group, and a tetrazole ring attached to the chromenone core. It is of significant interest in medicinal chemistry due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one typically involves multiple steps:
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the brominated intermediate with methoxymethyl chloride in the presence of a base like sodium hydride.
Nitration: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Tetrazole Formation: The tetrazole ring is formed by reacting the nitrated intermediate with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amino derivative.
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
科学的研究の応用
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive nature.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and binding to active sites on proteins.
類似化合物との比較
Similar Compounds
6-Bromo-7-methoxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one: Lacks the methoxymethoxy group.
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-imidazol-5-YL)-2H-chromen-2-one: Contains an imidazole ring instead of a tetrazole ring.
Uniqueness
6-Bromo-7-(methoxymethoxy)-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from many other chromenone derivatives and contributes to its potential as a versatile compound in scientific research.
特性
分子式 |
C12H8BrN5O6 |
|---|---|
分子量 |
398.13 g/mol |
IUPAC名 |
6-bromo-7-(methoxymethoxy)-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C12H8BrN5O6/c1-22-4-23-10-7(13)3-5-2-6(11-14-16-17-15-11)12(19)24-9(5)8(10)18(20)21/h2-3H,4H2,1H3,(H,14,15,16,17) |
InChIキー |
YONWFCSAIHPXGY-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C3=NNN=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




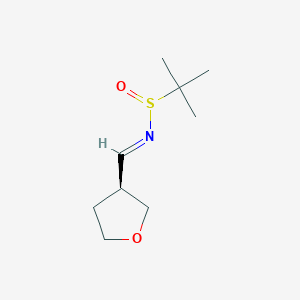
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
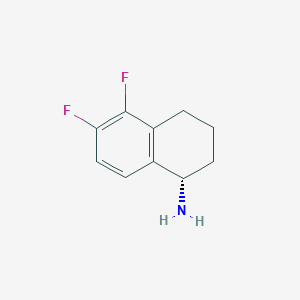
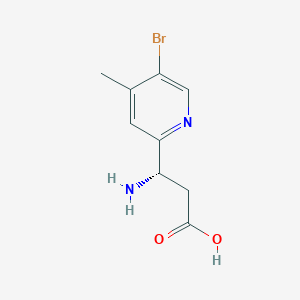

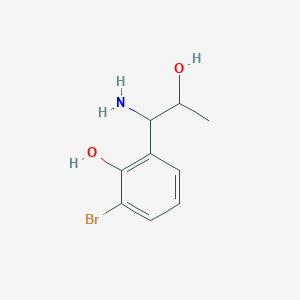
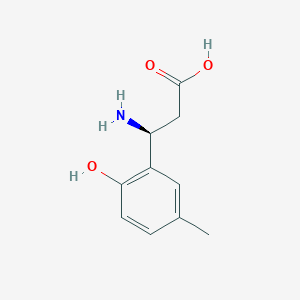

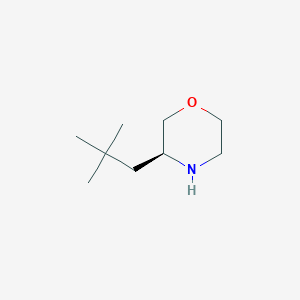
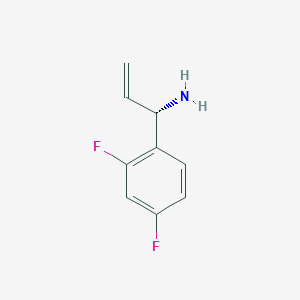
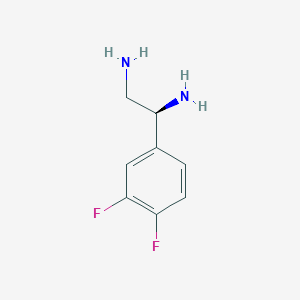
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
